N-(3-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
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Overview
Description
N-(3-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that features a brominated aromatic ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:
Bromination: The starting material, 4-methylacetophenone, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylacetophenone.
Amidation: The brominated product is then reacted with 4-methylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: De-brominated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its bromine substituent allows for further functionalization through substitution reactions.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act on specific receptors or enzymes, making it a candidate for drug development. Studies might explore its efficacy and safety as an antimicrobial, anticancer, or neuroactive agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The piperazine moiety could interact with various receptors in the central nervous system, potentially modulating neurotransmitter release or receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(3-fluoro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(3-iodo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
Uniqueness
N-(3-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s binding affinity to biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H20BrN3O |
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Molecular Weight |
326.23 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H20BrN3O/c1-11-3-4-12(9-13(11)15)16-14(19)10-18-7-5-17(2)6-8-18/h3-4,9H,5-8,10H2,1-2H3,(H,16,19) |
InChI Key |
GFGYQAVIITWIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C)Br |
Origin of Product |
United States |
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